Phosphine oxide, (1-methoxy-2-propenyl)diphenyl-
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Overview
Description
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- is an organophosphorus compound with the molecular formula C16H17O2P. This compound is characterized by the presence of a phosphine oxide group attached to a (1-methoxy-2-propenyl) and two phenyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-methoxy-2-propenyl)diphenyl- typically involves the reaction of diphenylphosphine with (1-methoxy-2-propenyl) halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The (1-methoxy-2-propenyl) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Formation of phosphine oxides with higher oxidation states.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphine oxides with various functional groups.
Scientific Research Applications
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of phosphine oxide, (1-methoxy-2-propenyl)diphenyl- involves its interaction with molecular targets through the phosphine oxide group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to donate electron pairs and form stable complexes.
Comparison with Similar Compounds
Similar Compounds
Phosphine oxide, diphenyl-: Lacks the (1-methoxy-2-propenyl) group.
Phosphine oxide, (1-methoxy-2-naphthalenyl)diphenyl-: Contains a naphthalenyl group instead of the propenyl group.
Uniqueness
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- is unique due to the presence of the (1-methoxy-2-propenyl) group, which imparts distinct chemical properties and reactivity compared to other phosphine oxides. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
78177-40-9 |
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Molecular Formula |
C16H17O2P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
[1-methoxyprop-2-enyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H17O2P/c1-3-16(18-2)19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13,16H,1H2,2H3 |
InChI Key |
ZZOFVHQRONYVAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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